molecular formula C8H6N2O3 B6209155 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid CAS No. 2090355-24-9

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B6209155
CAS No.: 2090355-24-9
M. Wt: 178.1
InChI Key:
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Description

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group and a ketone group at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically carried out under mild conditions and results in the formation of the pyrrolo[3,4-b]pyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrolopyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid include other pyrrolopyridine derivatives, such as:

  • 5H-pyrrolo[2,3-b]pyridine
  • 6H-pyrrolo[3,4-b]pyridine
  • Pyrrolo[1,2-a]pyrazine

Uniqueness

What sets this compound apart is its specific substitution pattern, which includes a ketone and a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid involves the conversion of a pyrrole derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethylpyrrole", "2,3-dichloropyridine", "Sodium hydride", "Diethyl malonate", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrole is reacted with 2,3-dichloropyridine in the presence of sodium hydride to form 2,5-dimethyl-2,3-dichloropyrrole.", "Step 2: The resulting product from step 1 is then reacted with diethyl malonate in the presence of sodium hydride to form 2,5-dimethyl-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid.", "Step 3: The product from step 2 is then brominated using bromine in the presence of sodium hydroxide to form 7-bromo-2,5-dimethyl-7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid.", "Step 4: The product from step 3 is then treated with hydrochloric acid to remove the bromine atom and form 7-hydroxy-2,5-dimethyl-7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid.", "Step 5: The product from step 4 is then neutralized with sodium bicarbonate and extracted with ethyl acetate to obtain 7-hydroxy-2,5-dimethyl-7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid.", "Step 6: The product from step 5 is then treated with methanol and water to form the final product, 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid." ] }

CAS No.

2090355-24-9

Molecular Formula

C8H6N2O3

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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